![molecular formula C7H14Cl2N2O2 B2660050 rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride CAS No. 1909295-00-6](/img/structure/B2660050.png)

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

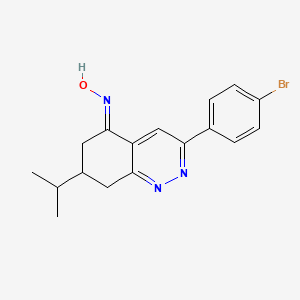

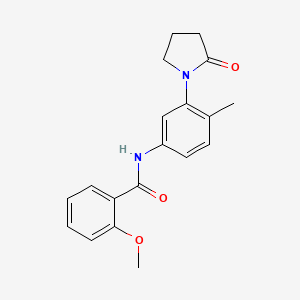

“rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride” is a chemical compound with the CAS Number: 1909295-00-6 . It has a molecular weight of 229.11 and is used in scientific research due to its versatile applications.

Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5 (6)9-7;;/h5-6,8H,1-4H2, (H,9,10);2*1H/t5-,6+;;/m0…/s1 .Physical And Chemical Properties Analysis

This compound is a solid . The storage temperature is -20C .Applications De Recherche Scientifique

Stereoselective Organic Synthesis

- Stereoselective Access to Dihydroxylated Pyrrolidines: Protected dihydroxylated 1,2-oxazine derivatives were converted into tetrahydro-1,2-oxazines by stereoselective reduction, demonstrating a method for reductive ring contraction yielding enantiopure tetrahydro-2H-1,2-oxazine derivatives. This process underscores the chemical's utility in the precise construction of complex organic molecules (Reissig et al., 2007).

Chemical Synthesis Techniques

- One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones: Demonstrated a convenient method for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the compound's relevance in facilitating streamlined synthetic pathways (Cho et al., 2003).

Nanohybrid Biocatalysts

- Kinetic Resolution of Secondary Alcohols: A study on the development of a nanohybrid material for kinetic resolution of secondary alcohols highlights the potential of rac-(4aS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride in biocatalysis, showing high selectivity and efficiency in producing enantiomerically pure substances (Galvão et al., 2018).

Photophysical Properties

- Photoinduced Face-Inversion in Conjugated Tetraene Ligands: Investigation into the photophysical behavior of linear sandwich tripalladium complexes, revealing insights into the structural dynamics and isomerization processes relevant for materials science and molecular engineering (Murahashi et al., 2002).

Catalysis and Green Chemistry

- Iron(II) Complexes for Sodium Bicarbonate Hydrogenation: The use of linear tetraphosphine compounds for synthesizing Fe(II) complexes, serving as efficient homogeneous catalysts for sodium bicarbonate hydrogenation, underscores the importance of this compound in green chemistry applications (Bertini et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H/t5-,6+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLXXPTVOWLLEY-KXSOTYCDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1OCC(=O)N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]2[C@@H]1OCC(=O)N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2659968.png)

![methyl 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2659974.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2659975.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2659978.png)

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)

![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)